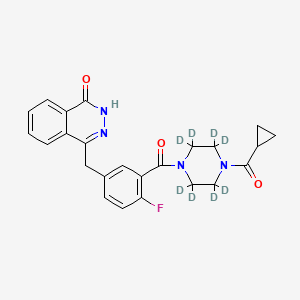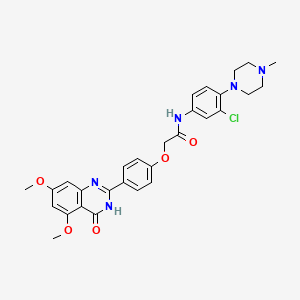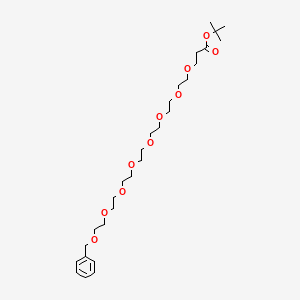![molecular formula C9H13N5O6 B11931825 (3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11931825.png)
(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clitocine is a naturally occurring amino exocyclic nucleoside isolated from the mushroom Clitocybe inversa. It has garnered significant attention due to its potent anticancer properties and its ability to induce apoptosis in drug-resistant cancer cells . The compound’s chemical formula is C9H13N5O6, and it has a molar mass of 287.232 g·mol−1 .
準備方法
Synthetic Routes and Reaction Conditions: Clitocine can be synthesized through various methods. One common approach involves the condensation of amino sugar derivatives with nitropyrimidine . The process typically includes the protection of amino groups, followed by the coupling of the sugar and base components, and finally, deprotection to yield the target nucleoside .
Industrial Production Methods: Industrial production of clitocine involves the extraction from the mushroom Clitocybe inversa. The fresh fruit bodies are frozen, dried, and crushed. The resulting powder is extracted with alcohol, and the extract is concentrated. The concentrated extract is then purified using silica gel and reversed-phase chromatography to isolate clitocine .
化学反応の分析
Types of Reactions: Clitocine undergoes various chemical reactions, including:
Oxidation: Clitocine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group present in clitocine.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various clitocine derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Clitocine has a wide range of scientific research applications:
Biology: Clitocine is used to study cellular processes, particularly apoptosis and cell cycle regulation.
Medicine: Clitocine has shown promise as an anticancer agent, particularly in overcoming drug resistance in cancer therapy.
Industry: Clitocine’s insecticidal properties make it a candidate for developing new pest control agents.
作用機序
Clitocine exerts its effects primarily through the induction of apoptosis in cancer cells. It targets the myeloid cell leukemia-1 (Mcl-1) protein, leading to its degradation and the subsequent activation of pro-apoptotic proteins Bax and Bak . This cascade results in the release of cytochrome c and the activation of caspases, ultimately leading to cell death . Additionally, clitocine can induce readthrough of nonsense mutations by incorporating into RNA and promoting the production of full-length functional proteins .
類似化合物との比較
Clitocine is unique among nucleosides due to its potent anticancer and readthrough activities. Similar compounds include:
2’-Deoxy Clitocine: A derivative with modifications at the 2’ position, enhancing its biological activity.
Aglycone-Modified Clitocine: These derivatives have modifications on the base component, altering their interaction with cellular targets.
5’-Deoxy Clitocine: Lacking a hydroxyl group at the 5’ position, these compounds exhibit different pharmacokinetic properties.
Carbosugar Clitocine: These analogues have a modified sugar moiety, affecting their stability and activity.
Acyclic Clitocine: These derivatives lack the cyclic structure of the sugar, providing unique biological activities.
Clitocine’s ability to overcome drug resistance and induce readthrough of nonsense mutations sets it apart from other nucleosides, making it a valuable compound for further research and development .
特性
分子式 |
C9H13N5O6 |
|---|---|
分子量 |
287.23 g/mol |
IUPAC名 |
(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13)/t3-,5-,6-,9?/m0/s1 |
InChIキー |
OHEMBWZZEKCBAS-DSKATIKOSA-N |
異性体SMILES |
C1=NC(=C(C(=N1)NC2[C@H]([C@H]([C@@H](O2)CO)O)O)[N+](=O)[O-])N |
正規SMILES |
C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)




![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate;hydrochloride](/img/structure/B11931804.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)

![[(2R)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B11931812.png)

